1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole
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Overview
Description
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and industry . The compound this compound is characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions of the benzimidazole ring, along with a benzyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trichloroaniline and benzyl chloride.
Cyclization Reaction: The key step involves the cyclization of 2,5,6-trichloroaniline with benzyl chloride in the presence of a suitable catalyst, such as a Lewis acid, to form the benzimidazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or xylene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of benzimidazole derivatives.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole can be compared with other similar benzimidazole derivatives:
Similar Compounds: Examples include 1-Benzyl-2-methylbenzimidazole and 1-Benzyl-2,4,5-trichlorobenzimidazole
Uniqueness: The presence of three chlorine atoms at specific positions on the benzimidazole ring makes this compound unique in terms of its chemical reactivity and potential biological activities
Properties
Molecular Formula |
C14H9Cl3N2 |
---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
1-benzyl-2,5,6-trichlorobenzimidazole |
InChI |
InChI=1S/C14H9Cl3N2/c15-10-6-12-13(7-11(10)16)19(14(17)18-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
PIIRNJKFSNDDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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